Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product, which may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group will produce the corresponding alcohol.
Scientific Research Applications
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as sulfathiazole or ritonavir.
Uniqueness
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and materials with specific desired characteristics.
Properties
Molecular Formula |
C20H21F3N2O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 1-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H21F3N2O4S/c1-3-28-19(27)14-8-10-25(11-9-14)18(26)16-12(2)24-17(30-16)13-4-6-15(7-5-13)29-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
XYQJTUFPQIDJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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